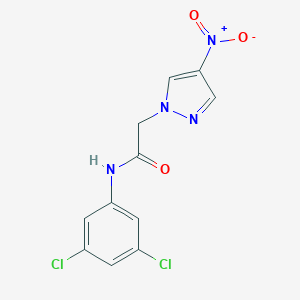![molecular formula C17H14ClFN4O4 B213690 5-[(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]-N-(3-fluoro-4-methylphenyl)furan-2-carboxamide](/img/structure/B213690.png)
5-[(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]-N-(3-fluoro-4-methylphenyl)furan-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]-N-(3-fluoro-4-methylphenyl)furan-2-carboxamide, also known as CP-690,550, is a small molecule drug that has been extensively studied for its therapeutic potential in various autoimmune diseases. The chemical structure of CP-690,550 is shown below.
Wirkmechanismus
5-[(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]-N-(3-fluoro-4-methylphenyl)furan-2-carboxamide works by selectively inhibiting the activity of JAK3, which is a member of the JAK family of proteins. JAK3 is primarily expressed in immune cells, and plays a key role in the signaling pathways that regulate the immune response. By inhibiting JAK3, 5-[(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]-N-(3-fluoro-4-methylphenyl)furan-2-carboxamide can suppress the activity of immune cells, and reduce inflammation.
Biochemical and Physiological Effects:
5-[(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]-N-(3-fluoro-4-methylphenyl)furan-2-carboxamide has been shown to have several biochemical and physiological effects in preclinical and clinical studies. The drug can reduce the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, which are involved in the pathogenesis of autoimmune diseases. 5-[(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]-N-(3-fluoro-4-methylphenyl)furan-2-carboxamide can also reduce the activation and proliferation of immune cells, such as T cells and B cells, which contribute to the inflammatory response.
Vorteile Und Einschränkungen Für Laborexperimente
5-[(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]-N-(3-fluoro-4-methylphenyl)furan-2-carboxamide has several advantages for use in lab experiments. The drug is highly selective for JAK3, and does not inhibit other JAK family members, which can reduce off-target effects. 5-[(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]-N-(3-fluoro-4-methylphenyl)furan-2-carboxamide is also well-tolerated in humans, and has a favorable safety profile. However, there are some limitations to the use of 5-[(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]-N-(3-fluoro-4-methylphenyl)furan-2-carboxamide in lab experiments. The drug has a relatively short half-life, which can limit its effectiveness in long-term studies. 5-[(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]-N-(3-fluoro-4-methylphenyl)furan-2-carboxamide is also a small molecule drug, which can limit its ability to penetrate certain tissues and organs.
Zukünftige Richtungen
There are several potential future directions for research on 5-[(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]-N-(3-fluoro-4-methylphenyl)furan-2-carboxamide. One area of interest is the development of combination therapies that target multiple pathways involved in the inflammatory response. 5-[(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]-N-(3-fluoro-4-methylphenyl)furan-2-carboxamide could be combined with other drugs that target different components of the immune system, such as monoclonal antibodies or other small molecules. Another area of interest is the identification of biomarkers that can predict response to 5-[(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]-N-(3-fluoro-4-methylphenyl)furan-2-carboxamide. By identifying biomarkers associated with treatment response, clinicians can better personalize treatment plans for patients with autoimmune diseases. Finally, there is ongoing research into the potential use of 5-[(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]-N-(3-fluoro-4-methylphenyl)furan-2-carboxamide in other disease areas, such as cancer and transplant rejection.
Synthesemethoden
5-[(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]-N-(3-fluoro-4-methylphenyl)furan-2-carboxamide can be synthesized using a multi-step process, starting from commercially available starting materials. The synthesis involves the preparation of several intermediates, which are then coupled to form the final product. The details of the synthesis method have been described in several research articles, and the process is well-established.
Wissenschaftliche Forschungsanwendungen
5-[(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]-N-(3-fluoro-4-methylphenyl)furan-2-carboxamide has been extensively studied for its potential therapeutic applications in various autoimmune diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. The drug works by inhibiting the activity of a protein called Janus kinase (JAK), which plays a key role in the inflammatory response. By inhibiting JAK, 5-[(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]-N-(3-fluoro-4-methylphenyl)furan-2-carboxamide can reduce inflammation and alleviate symptoms of autoimmune diseases.
Eigenschaften
Produktname |
5-[(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]-N-(3-fluoro-4-methylphenyl)furan-2-carboxamide |
|---|---|
Molekularformel |
C17H14ClFN4O4 |
Molekulargewicht |
392.8 g/mol |
IUPAC-Name |
5-[(4-chloro-5-methyl-3-nitropyrazol-1-yl)methyl]-N-(3-fluoro-4-methylphenyl)furan-2-carboxamide |
InChI |
InChI=1S/C17H14ClFN4O4/c1-9-3-4-11(7-13(9)19)20-17(24)14-6-5-12(27-14)8-22-10(2)15(18)16(21-22)23(25)26/h3-7H,8H2,1-2H3,(H,20,24) |
InChI-Schlüssel |
DVHRZNYDWUISIL-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=C(O2)CN3C(=C(C(=N3)[N+](=O)[O-])Cl)C)F |
Kanonische SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=C(O2)CN3C(=C(C(=N3)[N+](=O)[O-])Cl)C)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-methyl-N-[4-(methylsulfamoyl)phenyl]-1H-pyrazole-4-carboxamide](/img/structure/B213608.png)
![N-(4-bromo-2-methylphenyl)-2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetamide](/img/structure/B213609.png)

![1-{5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoyl}piperidine](/img/structure/B213611.png)


![5-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(2-chlorophenyl)-2-furamide](/img/structure/B213616.png)
![propyl 4-({5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoyl}amino)benzoate](/img/structure/B213617.png)



![N-{4-[(4-chloroanilino)sulfonyl]phenyl}-1-ethyl-5-methyl-1H-pyrazole-4-carboxamide](/img/structure/B213627.png)

![N-(2-carbamoylphenyl)-5-[(3-chlorophenoxy)methyl]furan-2-carboxamide](/img/structure/B213630.png)